11-(3,4-dichlorophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(3,4-dichlorophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3,4-dichlorophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The starting materials often include substituted benzene rings and thiophene derivatives. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the dichlorophenyl group.
Cyclization reactions: to form the dibenzo[b,e][1,4]diazepin core.
Hydrogenation or reduction reactions: to achieve the hexahydro form.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch reactors: for controlled reaction conditions.
Continuous flow reactors: for efficient and scalable production.
Purification methods: such as recrystallization, chromatography, and distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
11-(3,4-dichlorophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation reactions: to form oxidized derivatives.
Reduction reactions: to modify the functional groups.
Substitution reactions: to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Catalysts: such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield quinone derivatives.
Reduction: may produce fully saturated compounds.
Substitution: can result in various substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding, making them valuable for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound and its derivatives may have potential therapeutic applications. They could be investigated for their efficacy as drugs for treating various diseases, including neurological disorders and cancers.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 11-(3,4-dichlorophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets may include:
Enzymes: that the compound inhibits or activates.
Receptors: that the compound binds to, modulating their activity.
Signaling pathways: that the compound influences, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 11-(3,4-dichlorophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include other dibenzo[b,e][1,4]diazepin derivatives with different substituents. Examples include:
- 11-(4-chlorophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 11-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C23H18Cl2N2OS |
---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
6-(3,4-dichlorophenyl)-9-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C23H18Cl2N2OS/c24-15-8-7-13(10-16(15)25)23-22-19(26-17-4-1-2-5-18(17)27-23)11-14(12-20(22)28)21-6-3-9-29-21/h1-10,14,23,26-27H,11-12H2 |
InChI Key |
QEBMURGLDOWRRC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC(=C(C=C4)Cl)Cl)C5=CC=CS5 |
Origin of Product |
United States |
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